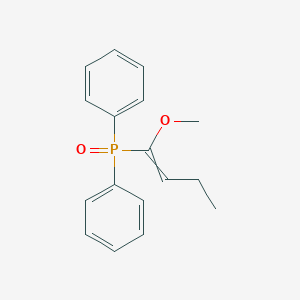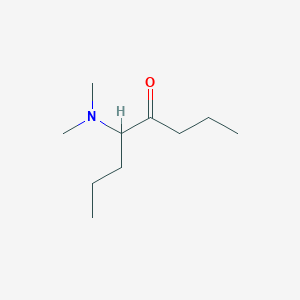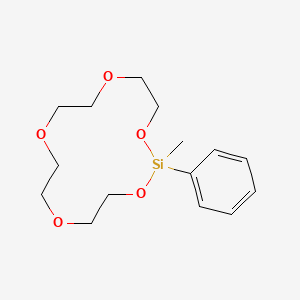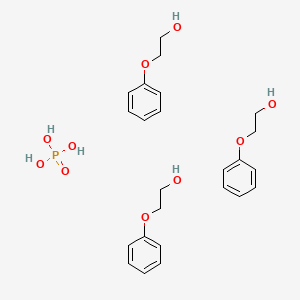
2-phenoxyethanol;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxyethanol; phosphoric acid is a compound that combines 2-phenoxyethanol and phosphoric acid. 2-Phenoxyethanol is an organic compound with the formula C8H10O2, known for its use as a preservative and solvent in various industries . Phosphoric acid, on the other hand, is a mineral acid with the formula H3PO4, widely used in fertilizers, detergents, and food additives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Phenoxyethanol is typically synthesized by reacting phenol with ethylene oxide under high temperature and pressure conditions . The reaction can be represented as follows:
C6H5OH+C2H4O→C6H5OCH2CH2OH
Phosphoric acid is produced industrially by two main methods: the wet process and the thermal process. The wet process involves the reaction of phosphate rock with sulfuric acid, while the thermal process involves the burning of elemental phosphorus to produce phosphorus pentoxide, which is then hydrated to form phosphoric acid .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenoxyethanol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form phenoxyacetic acid.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the hydroxyl group.
Phosphoric acid can participate in acid-base reactions, forming phosphate salts and esters. It can also undergo condensation reactions to form polyphosphates .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as sodium hydroxide (NaOH) can be used for nucleophilic substitution reactions.
Major Products
Oxidation of 2-Phenoxyethanol: Phenoxyacetic acid.
Condensation of Phosphoric Acid: Polyphosphates.
Wissenschaftliche Forschungsanwendungen
2-Phenoxyethanol; phosphoric acid has a wide range of applications in scientific research:
Wirkmechanismus
2-Phenoxyethanol exerts its effects primarily through its antibacterial properties. It disrupts the cell membrane of bacteria, leading to cell lysis and death . Phosphoric acid acts as a proton donor in acid-base reactions, facilitating various biochemical and chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylene glycol monophenyl ether: Similar structure but lacks the phosphoric acid component.
Phenoxyacetic acid: An oxidation product of 2-phenoxyethanol.
Polyphosphates: Condensation products of phosphoric acid.
Uniqueness
2-Phenoxyethanol; phosphoric acid is unique due to its combined properties of both 2-phenoxyethanol and phosphoric acid. This combination allows it to serve multiple functions, such as acting as a preservative, solvent, and reagent in various applications .
Eigenschaften
CAS-Nummer |
82574-51-4 |
|---|---|
Molekularformel |
C24H33O10P |
Molekulargewicht |
512.5 g/mol |
IUPAC-Name |
2-phenoxyethanol;phosphoric acid |
InChI |
InChI=1S/3C8H10O2.H3O4P/c3*9-6-7-10-8-4-2-1-3-5-8;1-5(2,3)4/h3*1-5,9H,6-7H2;(H3,1,2,3,4) |
InChI-Schlüssel |
BSJLXEZJATUSHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCO.C1=CC=C(C=C1)OCCO.C1=CC=C(C=C1)OCCO.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxyphenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14412856.png)
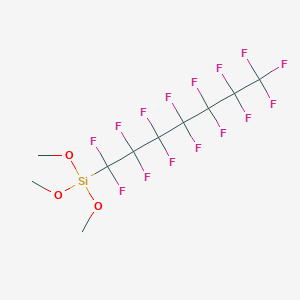
![5-([1,1'-Biphenyl]-4-yl)-2-(4-methylphenyl)-1,3-oxazole](/img/structure/B14412881.png)

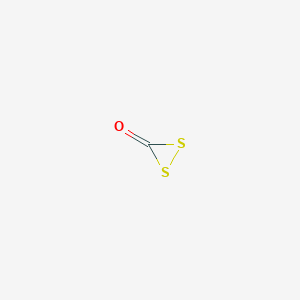
![1,3,4-Thiadiazol-2-amine, 5,5'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14412885.png)
![4-Methyl-N-[(pyridin-2-yl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14412892.png)
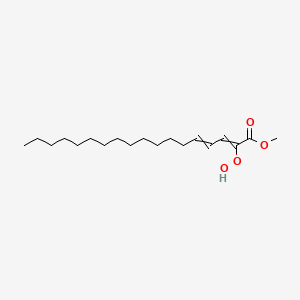
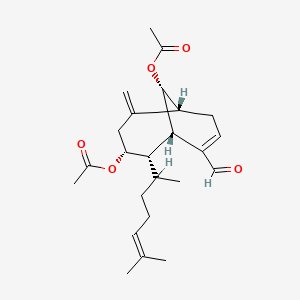
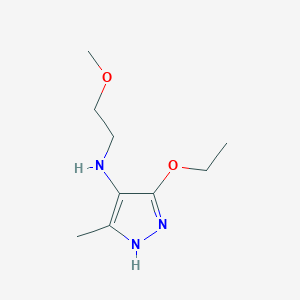
![5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione](/img/structure/B14412910.png)
